3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
The synthesis of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The synthetic routes often include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl groups: The 4-methoxybenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions.
Final modifications: Additional steps may include purification and characterization of the final product.
Chemical Reactions Analysis
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Scientific Research Applications
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying the biological activities of pyrido[3,2-d]pyrimidines, including their potential as antimicrobial and anti-inflammatory agents.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Used as a starting material for the synthesis of tetrahydropteroic acid derivatives.
2-amino-pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-5-7-17(8-6-16)14-25-20-4-3-13-24-21(20)22(27)26(23(25)28)15-18-9-11-19(29-2)12-10-18/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOFMJYEBDOTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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